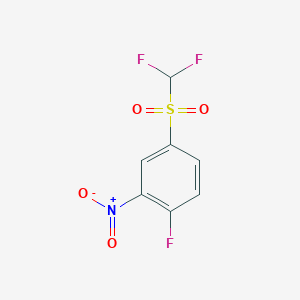
4-difluoromethanesulfonyl-1-fluoro-2-nitrobenzene
Übersicht
Beschreibung
4-Difluoromethanesulfonyl-1-fluoro-2-nitrobenzene is a fluorinated nitrobenzene compound, which is widely used in various scientific research applications. This compound is a derivative of nitrobenzene, which is known for its high reactivity and its ability to be used as a starting material for a variety of reactions. This compound is a potent reagent that has been used in numerous scientific research applications, including the synthesis of various compounds, the study of biochemical and physiological effects, and the study of mechanisms of action.
Wirkmechanismus
The mechanism of action of 4-difluoromethanesulfonyl-1-fluoro-2-nitrobenzene is not fully understood. However, it is believed that the compound acts as an electron acceptor, which allows it to interact with various molecules in a variety of ways. For example, it has been shown to interact with proteins, enzymes, and nucleic acids, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in the metabolism of drugs and other compounds. It has also been shown to interact with proteins, leading to changes in their structure and function. Furthermore, it has been shown to interact with nucleic acids, leading to changes in gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-difluoromethanesulfonyl-1-fluoro-2-nitrobenzene in laboratory experiments offers a variety of advantages. The compound is relatively inexpensive, and it is relatively easy to prepare and use. Furthermore, it is a potent reagent that can be used to carry out a variety of reactions in a relatively short amount of time. However, there are also some limitations to the use of this compound in laboratory experiments. For example, the compound is highly reactive, and it can react with other compounds in the reaction mixture, leading to unwanted side reactions. Furthermore, the compound is toxic and should be handled with care.
Zukünftige Richtungen
There are a variety of possible future directions for the use of 4-difluoromethanesulfonyl-1-fluoro-2-nitrobenzene. For example, the compound could be used to develop new drugs or to study the mechanisms of action of existing drugs. Additionally, the compound could be used to study the biochemical and physiological effects of various compounds, such as drugs, toxins, and environmental pollutants. Furthermore, the compound could be used to study the structure and function of proteins, enzymes, and nucleic acids. Finally, the compound could be used to study the synthesis of various compounds, such as heterocycles, organometallic compounds, and polymers.
Synthesemethoden
4-Difluoromethanesulfonyl-1-fluoro-2-nitrobenzene can be prepared via the reaction of 4-fluoronitrobenzene and difluoromethanesulfonyl chloride in the presence of a base. The reaction is typically carried out in a two-phase system, with the reaction taking place in the aqueous phase and the product being isolated in the organic phase. The reaction is typically carried out at room temperature, and the desired product can be isolated in high yields.
Wissenschaftliche Forschungsanwendungen
4-Difluoromethanesulfonyl-1-fluoro-2-nitrobenzene has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including heterocycles, organometallic compounds, and polymers. It has also been used in the study of biochemical and physiological effects, including the study of enzyme inhibition and the study of drug metabolism. Furthermore, this compound has been used in the study of mechanisms of action, such as the study of drug binding and the study of enzyme catalysis.
Eigenschaften
IUPAC Name |
4-(difluoromethylsulfonyl)-1-fluoro-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO4S/c8-5-2-1-4(3-6(5)11(12)13)16(14,15)7(9)10/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZBROOVPCRWIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901205038 | |
| Record name | Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901205038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2149597-47-5 | |
| Record name | Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2149597-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901205038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



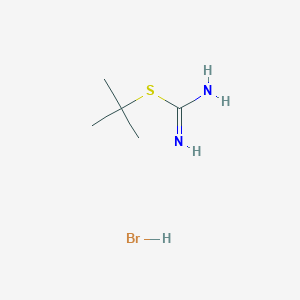

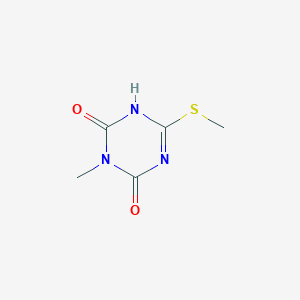

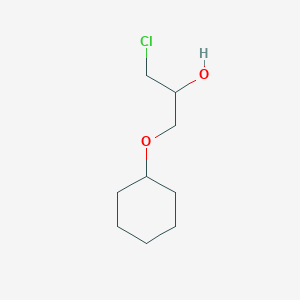



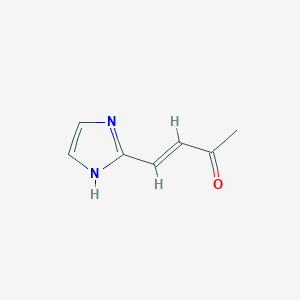
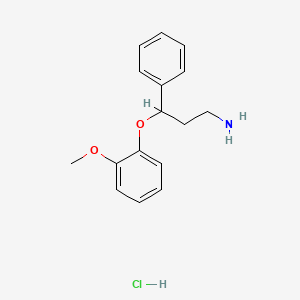
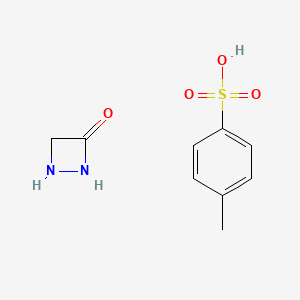


![6-bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B6597023.png)